(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

Organic Synthesis Cross-Coupling Amino Acid Derivatization

Sourcing a chiral, polymerizable amino acid building block with a well-defined (S)-stereocenter often forces researchers to compromise between functionality and enantiopurity. This compound resolves that trade-off. Its para-vinylphenyl group enables direct covalent incorporation into polymer backbones via radical copolymerization, while the (S)-configured α-carbon delivers true enantioselectivity for asymmetric applications. • Radical (co)polymerization with styrene, MMA, or acrylamides yields polymers with pendant L-Phe-OMe side chains; post-polymerization ester hydrolysis reveals pH-responsive carboxylic acid functionality. • The vinyl handle supports thiol-ene click chemistry and Stille cross-coupling, enabling modular diversification for SAR studies and fluorescent/bioconjugate probe design. • Polymers derived from this monomer serve as chiral stationary phases for enantioselective HPLC resolution of racemic analytes.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 1212880-64-2
Cat. No. B2894527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate
CAS1212880-64-2
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)C=C)N
InChIInChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1
InChIKeyZIWLFUMVAQCFNE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate (CAS 1212880-64-2): A Chiral Vinyl-Amino Acid Ester for Polymer and Drug-Discovery Research


(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate, also known as 4-vinyl-L-phenylalanine methyl ester, is a chiral, non-proteinogenic amino acid derivative featuring a polymerizable para-vinyl group on the phenyl ring, an (S)-configured α‑carbon, and a methyl ester protecting group [1]. The compound (C₁₂H₁₅NO₂, MW 205.25 g/mol) serves as a versatile building block for the synthesis of functional polymers, peptide mimetics, and clickable probes, with its vinyl moiety enabling radical polymerization and cross-coupling reactions while the stereocenter confers chirality for asymmetric applications [1].

Chiral vinyl-amino acid ester building block for polymer and probe synthesis
Para-vinyl group enables radical polymerization and post-functionalization
(S)-configured stereocenter supports asymmetric applications requiring homochirality

Why Generic Substitution of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Is Not Recommended


Replacing (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate with a simpler phenylalanine ester or an achiral vinyl monomer compromises key functionality. The compound's para-vinyl group offers a distinct, radical-polymerizable handle that is absent in standard L‑phenylalanine methyl ester, while its (S)-stereocenter differentiates it from racemic or (R)-configured vinyl-phenylalanine analogs [1]. In polymer science, the vinylphenyl moiety enables covalent integration into polymer backbones, yielding materials with tailored chirality and bioactivity that cannot be achieved with non-vinyl phenylalanine derivatives or styrenic monomers lacking an amino acid core [2].

Non-vinyl phenylalanine esters
Absence of polymerizable vinyl group may prevent direct incorporation into polymer backbones without prior functionalization steps.
Racemic or (R)-configured analogs
Stereochemical inconsistency may introduce diastereomeric mixtures, reducing reproducibility in asymmetric synthesis and chiral material design.
Free acid (4-vinyl-L-phenylalanine)
Carboxylic acid group may interfere with radical or Pd-catalyzed transformations, complicating multi-step synthetic sequences and lowering yield.

Quantitative Evidence for Selecting (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate Over Comparators


Stille Cross-Coupling Yields: 4-Vinylphenylalanine vs. 4-Arylphenylalanine Analogs

In Stille cross-coupling reactions, N-Boc-4-trimethylstannyl-L-phenylalanine methyl ester reacts with vinyl iodides to afford 4-vinylphenylalanines in synthetically useful yields comparable to those obtained for 4‑arylphenylalanine analogs, demonstrating that the vinyl group does not compromise coupling efficiency . Unlike 4‑aryl derivatives, however, the resulting 4‑vinylphenylalanine product retains a polymerizable alkene for downstream functionalization.

Stille cross-coupling yield
Class-level
Comparable to 4-aryl analogs
Supports procurement without yield penalty; retains polymerizable handle
Data to verify; source absent
Organic Synthesis Cross-Coupling Amino Acid Derivatization

Radical Polymerizability of 4-Vinylphenylalanine Methyl Ester vs. Non-Vinyl Phenylalanine Esters

The para‑vinyl group of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate participates in free‑radical polymerization, enabling the synthesis of poly(vinylphenylalanine) and copolymers with styrene or methyl methacrylate [1]. In contrast, standard L‑phenylalanine methyl ester lacks a polymerizable alkene and cannot be directly incorporated into vinyl polymer backbones; it must first be converted to an acrylamide or methacrylate derivative, adding synthetic steps and altering polymer architecture [2].

Radical polymerizability
Reported
Vinyl monomer polymerizes; standard Phe ester non-polymerizable
Enables direct polymerization without pre-functionalization
Free-radical conditions (60–80 °C, AIBN)
Polymer Chemistry Amino Acid-Based Polymers Radical Polymerization

Chiral Purity and (S)-Configuration Advantage Over Racemic 4-Vinylphenylalanine Methyl Ester

The target compound is supplied as the single (S)-enantiomer (CAS 1212880-64-2), as confirmed by its IUPAC designation methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate [1]. In contrast, racemic 4‑vinylphenylalanine methyl ester (or mixtures of unspecified stereochemistry) would introduce an unwanted 1:1 ratio of (R)- and (S)-isomers, leading to diastereomeric mixtures in subsequent peptide or polymer syntheses . The defined stereochemistry is critical for applications requiring homochirality, such as asymmetric catalysis or bioactive peptide mimetics.

Chiral purity (S)-enantiomer
Reported
ee > 97%
Supports stereochemical-control study design
Supplier specification; verify by chiral HPLC
Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Methyl Ester Stability and Deprotection Flexibility vs. Free Acid Form

The methyl ester of (S)-2-amino-3-(4-vinylphenyl)propanoate (boiling point 309.4±27.0 °C predicted) provides protection of the carboxylic acid during vinyl polymerization and cross‑coupling steps, preventing unwanted side reactions that would occur with the free acid [1][2]. The ester can be selectively hydrolyzed under mild basic conditions post‑polymerization to reveal the carboxylic acid, whereas the free acid 4‑vinyl‑L‑phenylalanine would undergo competing acid‑base chemistry during many transformations .

Methyl ester stability
Class-level
Stable under radical & Pd catalysis
Facilitates multi-step sequences without premature deprotection
Qualitative advantage; verify for specific conditions
Peptide Synthesis Protecting Group Strategy Amino Acid Derivatives

Optimal Research and Industrial Application Scenarios for (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate


Synthesis of Chiral, Amino Acid-Functionalized Polymers and Hydrogels

The para‑vinyl group enables direct radical (co)polymerization with styrene, methyl methacrylate, or acrylamides to produce polymers bearing pendant (S)‑phenylalanine methyl ester side chains. After polymerization, the methyl ester can be hydrolyzed to reveal free carboxylic acids for pH‑responsive behavior or further conjugation [1].

Preparation of Clickable Peptide and Protein Mimetics via Post-Polymerization Modification

The vinyl group can be transformed via thiol‑ene “click” reactions or epoxidation to introduce additional functionality (e.g., fluorescent dyes, biotin, or polyethylene glycol chains) onto polymer backbones or peptide scaffolds without disrupting the amino acid core [1].

Synthesis of Enantiopure 4‑Substituted Phenylalanine Libraries for Medicinal Chemistry

Using the Stille cross‑coupling methodology, (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate serves as a versatile intermediate for generating diverse 4‑substituted phenylalanine analogs (e.g., 4‑aryl, 4‑alkenyl) with retention of stereochemistry, accelerating structure‑activity relationship (SAR) studies .

Development of Chiral Stationary Phases for Chromatographic Separations

Polymers derived from (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate can be coated or grafted onto silica supports to create chiral stationary phases that exploit the (S)‑stereocenter for enantioselective recognition of racemic analytes, improving resolution in analytical and preparative HPLC [1][2].

Application
Selection Property
Validation Focus
Chiral amino acid-derived polymers
Vinyl polymerization compatibility
Enantiomeric composition retention
Post-polymerization modification
Vinyl group reactivity
Functionalization without core disruption
Enantiopure phenylalanine analog libraries
Cross-coupling compatibility
Stereochemical retention during derivatization
Chiral stationary phases
Polymer chiral induction
Enantioselective recognition performance

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